4-Chloro-3,5-dinitrobenzotrifluoride

Description

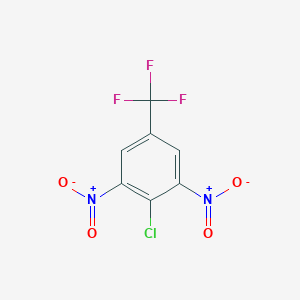

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHAVERNVFNSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2O4 | |

| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024781 | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992), Dry Powder, Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |

| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

126 °C | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000134 [mmHg] | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

393-75-9 | |

| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T97IUB50MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

133 to 136 °F (NTP, 1992) | |

| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzotrifluoride (CAS Number: 393-75-9), a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and with growing potential in pharmaceutical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analytical applications, and outlines its known mechanisms of action and safety information. The guide is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

4-Chloro-3,5-dinitrobenzotrifluoride, also known as Chloralin, is a yellow crystalline solid.[1] It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[2] The presence of electron-withdrawing groups, namely the nitro and trifluoromethyl groups, renders the molecule relatively non-polar and hydrophobic.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 393-75-9[1][3][4][5] |

| Molecular Formula | C₇H₂ClF₃N₂O₄[1][3][6] |

| Molecular Weight | 270.55 g/mol [1][3][6] |

| IUPAC Name | 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene[1] |

| Synonyms | CDNT, DNT-Cl, Chloralin, 3,5-Dinitro-4-chlorobenzotrifluoride[1][3][6][7] |

| InChI Key | HFHAVERNVFNSHL-UHFFFAOYSA-N[3][6] |

| SMILES String | [O-]--INVALID-LINK--c1cc(cc(c1Cl)--INVALID-LINK--=O)C(F)(F)F[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Appearance | Yellow crystals[1] |

| Melting Point | 50-55 °C (lit.)[3][7] |

| Flash Point | 126 °C (closed cup)[1][3] |

| Solubility | Insoluble in water[2][3] |

| Vapor Pressure | 0.000134 mmHg[1] |

Synthesis and Experimental Protocols

Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride via Nitration

A common method for the synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride is the nitration of 4-chlorobenzotrifluoride (B24415).[8] A cyclic, two-stage nitration process has been developed to achieve high yields.[7]

Experimental Protocol: Cyclic Two-Stage Nitration [7]

Stage 1: Mononitration

-

Prepare a mixed acid solution comprising 20% by weight nitric acid, 26% sulfur trioxide (oleum), and 54% sulfuric acid.

-

Heat the mixed acid to 50-55 °C.

-

Add 4-chlorobenzotrifluoride (1 mole equivalent) to the heated acid mixture over 30 minutes while maintaining the temperature at 50-55 °C with cooling.

-

After the addition is complete, confirm the complete conversion to 4-chloro-3-nitrobenzotrifluoride (B52861) using gas chromatography.

-

Dilute the used acid mixture with 50 ml of water at 50-52 °C with cooling over 15 minutes to form an 85% by weight sulfuric acid solution. This will cause the separation of the mononitro compound.

-

Separate and discard the lower aqueous acid layer.

Stage 2: Dinitration

-

To the 4-chloro-3-nitrobenzotrifluoride from Stage 1, add a fresh mixed acid solution containing 20% nitric acid, 26% oleum, and 54% sulfuric acid. The molar ratio of nitric acid to the mononitro compound should be sufficient for the dinitration.

-

Heat the reaction mixture to 90 °C over 20 minutes.

-

Maintain the reaction at 90 °C for 20 hours.

-

Monitor the reaction for the conversion to 4-chloro-3,5-dinitrobenzotrifluoride using gas chromatography.

-

After the reaction is complete, separate the upper product layer (dinitro oil) from the lower spent acid layer at 80 °C. The spent acid can be recycled for the mononitration stage.

Derivatization of Amino Acids for HPLC Analysis

4-Chloro-3,5-dinitrobenzotrifluoride is an effective pre-column derivatization reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC).[3] It reacts with both primary and secondary amines to form stable derivatives with strong UV absorption.[9]

Experimental Protocol: Amino Acid Derivatization [3][9][10]

-

Sample Preparation: Prepare a standard solution of the amino acid or the sample extract.

-

Reaction Mixture: In a 5 mL vial, add 200 µL of the sample, 1 mL of borate (B1201080) buffer (pH 9.0), and 600 µL of a 70 mmol/L solution of 4-Chloro-3,5-dinitrobenzotrifluoride in acetonitrile.

-

Reaction Conditions: Tightly cap the vial and heat at 60 °C for 30 minutes in a water bath or oven.

-

Cooling and Dilution: After the reaction, cool the vial to room temperature. The sample is now ready for HPLC analysis.

-

HPLC Analysis:

-

Column: Kromasil ODS C18 column (250mm x 4.6mm, 5µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Acetate buffer, acetonitrile, triethylamine (B128534) (82.8:17:0.2, v/v/v), pH 4.9.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 260 nm.

-

Elution: Gradient elution is used to separate the derivatized amino acids.

-

Mechanism of Action and Applications

Intermediate for Herbicide Synthesis

4-Chloro-3,5-dinitrobenzotrifluoride is a crucial intermediate in the synthesis of the herbicide Trifluralin.[6][8] Trifluralin is a selective, pre-emergence herbicide that controls many annual grasses and broadleaf weeds.[4] Its mechanism of action involves the inhibition of microtubule formation by binding to tubulin proteins.[2] This disruption of microtubules interferes with mitosis and cell division, ultimately inhibiting root development in susceptible plants.[1][2][5]

Proteomics Research

In the field of proteomics, 4-Chloro-3,5-dinitrobenzotrifluoride is utilized for the chemical modification of cysteine residues in proteins. The reaction is believed to be a nucleophilic substitution where the thiol group of the cysteine residue attacks the carbon atom bearing the chlorine atom on the benzotrifluoride (B45747) ring. This covalent modification allows for the identification and analysis of proteins.[2]

Pharmaceutical Synthesis

There is growing interest in the use of 4-Chloro-3,5-dinitrobenzotrifluoride as an intermediate in pharmaceutical synthesis. Its unique chemical structure, featuring a trifluoromethyl group and nitro substituents, provides a scaffold for the creation of diverse and complex pharmaceutical agents.[11]

Safety and Hazard Information

4-Chloro-3,5-dinitrobenzotrifluoride is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

| Hazard Statement | Classification |

| H302 | Harmful if swallowed[5][8][12] |

| H310 | Fatal in contact with skin[5][8][12] |

| H315 | Causes skin irritation[8] |

| H319 | Causes serious eye irritation[8] |

Table 4: Toxicity Data

| Test | Species | Value |

| Oral LD50 | Rat | 930 mg/kg[7][8] |

| Dermal LD50 | Rabbit | 161 mg/kg[8] |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

In case of contact with skin, wash immediately with plenty of water and seek immediate medical attention.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Store in a locked-up, well-ventilated place.[8]

Conclusion

4-Chloro-3,5-dinitrobenzotrifluoride is a chemical compound with established importance as an intermediate in the agrochemical industry and emerging potential in pharmaceutical and proteomics research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and professionals working with this versatile molecule.

References

- 1. cals.cornell.edu [cals.cornell.edu]

- 2. Trifluralin - Wikipedia [en.wikipedia.org]

- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]

- 6. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 8. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3,5-dinitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-dinitrobenzotrifluoride (CDNB), also known as chloralin, is a synthetic organic compound with a multifaceted mechanism of action that has garnered interest in various scientific domains, from agriculture to parasitology. As a member of the dinitroaniline class of compounds, its primary mode of action involves the disruption of microtubule dynamics, a critical process for cell division and structural integrity. This technical guide provides a comprehensive overview of the known mechanisms of action of CDNB, with a focus on its effects on tubulin polymerization, mitochondrial respiration, and its reactivity with cysteine residues. The guide also presents relevant experimental protocols and visual representations of the implicated biological pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

The biological effects of 4-chloro-3,5-dinitrobenzotrifluoride are primarily attributed to three distinct, yet potentially interconnected, mechanisms:

-

Inhibition of Tubulin Polymerization: CDNB is a potent inhibitor of microtubule formation. This action is particularly selective for plant and protozoan tubulin over their mammalian counterparts.[1][2][3][4]

-

Inhibition of Mitochondrial Respiration: CDNB has been observed to interfere with mitochondrial function, leading to a disruption of cellular energy metabolism.

-

Covalent Modification of Cysteine Residues: The electrophilic nature of CDNB allows it to react with nucleophilic thiol groups of cysteine residues in proteins, potentially altering their structure and function.

Inhibition of Tubulin Polymerization

The most well-characterized mechanism of action for dinitroaniline compounds, including CDNB, is the disruption of microtubule assembly.[2][3][4]

2.1. Molecular Interaction with Tubulin

CDNB exerts its effect by binding to tubulin heterodimers (α- and β-tubulin subunits), the fundamental building blocks of microtubules. This binding prevents the polymerization of these dimers into protofilaments, which are essential for the formation and elongation of microtubules.[2][3] The binding of dinitroanilines to tubulin is thought to occur at a site distinct from other well-known tubulin inhibitors like colchicine (B1669291) and the vinca (B1221190) alkaloids. This interaction leads to the disassembly of existing microtubules and the prevention of new microtubule formation.[2][3]

2.2. Downstream Cellular Consequences

The disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis. Microtubules are the primary components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, CDNB prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in metaphase.[4] This mitotic arrest can ultimately trigger apoptosis (programmed cell death).

In addition to its role in mitosis, microtubules are also crucial for maintaining cell structure, intracellular transport, and cell motility. The disruption of these functions contributes to the overall cytotoxicity of CDNB.

2.3. Selectivity for Plant and Protozoan Tubulin

A key feature of dinitroaniline herbicides is their selective toxicity towards plants and certain protozoa, with relatively low toxicity to mammals.[1][2][3] This selectivity is attributed to differences in the tubulin proteins between these organisms. The binding site for dinitroanilines on plant and protozoan tubulin is not well-conserved in mammalian tubulin, resulting in a lower binding affinity and consequently, reduced inhibitory effect.[1][3] This property has made dinitroanilines effective herbicides and has spurred interest in their potential as selective anti-parasitic agents, particularly against Plasmodium falciparum (the causative agent of malaria) and Leishmania species.[1]

Signaling Pathway: Disruption of Microtubule Dynamics and Mitotic Arrest

Caption: Disruption of microtubule polymerization by CDNB leading to mitotic arrest.

Inhibition of Mitochondrial Respiration

While less characterized than its effects on tubulin, CDNB has been shown to inhibit mitochondrial respiration. This action contributes to its overall cellular toxicity by depleting the cell of its primary energy source, ATP.

3.1. Impact on the Electron Transport Chain

The precise molecular target of CDNB within the mitochondrial electron transport chain has not been fully elucidated. However, the inhibition of respiration leads to a decrease in oxygen consumption and a reduction in the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components.

Logical Relationship: Mitochondrial Respiration Inhibition

Caption: Inhibition of mitochondrial respiration by CDNB and its consequences.

Covalent Modification of Cysteine Residues

The chemical structure of CDNB, with its electron-withdrawing nitro and trifluoromethyl groups, makes the chlorine atom susceptible to nucleophilic aromatic substitution. The thiol group of cysteine residues in proteins is a potent nucleophile that can attack the carbon atom to which the chlorine is attached, leading to the formation of a covalent bond and the release of a chloride ion.

This covalent modification can have a range of effects on protein function, including:

-

Direct inhibition of enzyme activity: If the modified cysteine is in the active site of an enzyme.

-

Disruption of protein structure: Cysteine residues are often involved in forming disulfide bonds that stabilize protein structure.

-

Alteration of protein-protein interactions: The bulky dinitrophenyl group can sterically hinder interactions with other proteins.

Experimental Workflow: Proteomic Identification of CDNB-Modified Proteins

Caption: A generalized workflow for identifying protein targets of CDNB.

Quantitative Data

| Biological Activity | Target Organism/System | Parameter | Value | Reference |

| Tubulin Polymerization Inhibition | Leishmania spp. | IC50 | Data not available | |

| Mammalian (e.g., bovine) | IC50 | Data not available | ||

| Mitochondrial Respiration Inhibition | Isolated Mitochondria (e.g., rat liver) | IC50 | Data not available | |

| Cytotoxicity | Leishmania spp. promastigotes | EC50 | Data not available | |

| Leishmania spp. amastigotes | EC50 | Data not available | ||

| Mammalian cell line (e.g., HeLa) | IC50 | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of compounds like CDNB.

6.1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Preparation of Tubulin: Purify tubulin from a relevant source (e.g., bovine brain for mammalian tubulin, or cultured Leishmania for protozoan tubulin) via cycles of polymerization and depolymerization.

-

Assay Setup: In a 96-well plate, combine purified tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP (1 mM).

-

Compound Addition: Add varying concentrations of CDNB (dissolved in a suitable solvent like DMSO) to the wells. Include appropriate controls (solvent alone).

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance is proportional to the amount of microtubule formation.

-

Data Analysis: Determine the rate and extent of polymerization for each concentration of CDNB. Calculate the IC50 value, which is the concentration of CDNB that inhibits tubulin polymerization by 50%.

6.2. Mitochondrial Respiration Assay

This assay measures the effect of a compound on the oxygen consumption of isolated mitochondria.

-

Isolation of Mitochondria: Isolate mitochondria from a suitable tissue (e.g., rat liver) by differential centrifugation.

-

Assay Setup: Resuspend the isolated mitochondria in a respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and a respiratory substrate like succinate (B1194679) or glutamate/malate).

-

Oxygen Consumption Measurement: Place the mitochondrial suspension in a sealed chamber equipped with a Clark-type oxygen electrode to monitor the rate of oxygen consumption.

-

Compound Addition: After establishing a baseline rate of respiration, add varying concentrations of CDNB to the chamber.

-

Data Analysis: Measure the change in the rate of oxygen consumption after the addition of CDNB. Calculate the IC50 value for the inhibition of respiration.

6.3. Cysteine Reactivity Assay

This assay can be used to assess the reactivity of CDNB with free cysteine.

-

Reaction Setup: Prepare a solution of L-cysteine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Compound Addition: Add a known concentration of CDNB to the cysteine solution.

-

Monitoring the Reaction: Monitor the depletion of free thiol groups over time using a reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

-

Data Analysis: Determine the rate of reaction between CDNB and cysteine.

Conclusion

4-Chloro-3,5-dinitrobenzotrifluoride is a compound with multiple mechanisms of action, the most prominent being the inhibition of tubulin polymerization with a notable selectivity for non-mammalian tubulin. Its ability to also inhibit mitochondrial respiration and covalently modify cysteine residues contributes to its overall biological activity. While the qualitative aspects of its mechanisms are reasonably understood, a significant gap exists in the availability of quantitative data to define its potency. Further research to determine the IC50 and Ki values for its various activities is essential for a complete understanding of its pharmacological profile and for the potential development of this and related compounds as therapeutic agents, particularly in the context of anti-parasitic drug discovery. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further investigate the intricate molecular interactions of 4-chloro-3,5-dinitrobenzotrifluoride.

References

- 1. Cellular and molecular actions of dinitroaniline and phosphorothioamidate herbicides on Plasmodium falciparum: tubulin as a specific antimalarial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Chloro-3,5-dinitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Chloro-3,5-dinitrobenzotrifluoride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental protocols, and logical workflow visualizations.

Core Properties

4-Chloro-3,5-dinitrobenzotrifluoride, with the CAS number 393-75-9, is a yellow crystalline solid.[1] It is also known by several synonyms including 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene and 3,5-Dinitro-4-chlorobenzotrifluoride.[2]

Physical and Chemical Data

The fundamental physical and chemical properties of 4-Chloro-3,5-dinitrobenzotrifluoride are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₃N₂O₄ | [3] |

| Molecular Weight | 270.55 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1][4] |

| Melting Point | 50-55 °C | [5] |

| Boiling Point | 222 °C | [6] |

| Density | 1.511 g/mL at 25 °C | [6] |

| Flash Point | 126 °C (closed cup) | [5] |

| Vapor Pressure | 0.000134 mmHg | [1] |

| Solubility | Insoluble in water | [5] |

| IUPAC Name | 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | [2] |

| CAS Number | 393-75-9 | |

| InChI Key | HFHAVERNVFNSHL-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C(F)(F)F | [2] |

Experimental Protocols

This section details the methodologies for key experiments involving 4-Chloro-3,5-dinitrobenzotrifluoride, including its synthesis and its application in analytical chemistry.

Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride

A common method for the synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride is through the nitration of 4-chlorobenzotrifluoride. The following protocol is based on established patent literature.

Materials:

-

4-chlorobenzotrifluoride

-

Nitric acid (90%)

-

Oleum (30% SO₃)

-

Sulfuric acid

-

Ice water

Procedure:

-

A nitrating mixture is prepared by combining nitric acid, oleum, and sulfuric acid.

-

4-chlorobenzotrifluoride is added dropwise to the nitrating mixture while maintaining a controlled temperature.

-

The reaction mixture is then heated to 90°C and maintained at this temperature for approximately 20 hours to ensure complete dinitration.

-

After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product.

-

The solid 4-Chloro-3,5-dinitrobenzotrifluoride is then collected by filtration.

Purification: The crude product can be purified by recrystallization. While specific solvent systems are not extensively detailed in the literature, common solvents for recrystallizing organic compounds, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, could be explored. The choice of solvent will depend on the solubility of the compound and its impurities.

Derivatization of Amino Acids for HPLC Analysis

4-Chloro-3,5-dinitrobenzotrifluoride is utilized as a pre-column derivatizing reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC).[1][7][8] This reaction targets the primary and secondary amine groups of amino acids.

Materials:

-

Amino acid standard or sample

-

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) solution (70 mmol/L in acetonitrile)

-

Borate (B1201080) buffer (pH 9.0)

-

Acetate buffer (pH 4.9)

Procedure:

-

In a reaction vial, mix the amino acid sample with the borate buffer (pH 9.0).

-

Add the CNBF solution in acetonitrile to the vial. The molar ratio of amino acids to CNBF should be approximately 1:5.25.[1][7]

-

After cooling, the derivatized amino acid solution is ready for HPLC analysis.

HPLC Conditions:

-

Mobile Phase A: Acetonitrile[1]

-

Mobile Phase B: Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, v/v/v), pH 4.9[1]

-

Elution: Gradient elution[1]

-

Flow Rate: 0.4 mL/min[1]

-

Detection: UV at 260 nm[1]

-

Column Temperature: Room temperature[1]

Reactivity and Chemical Behavior

The chemical reactivity of 4-Chloro-3,5-dinitrobenzotrifluoride is largely dictated by the presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene (B151609) ring. These groups make the chlorine atom susceptible to nucleophilic aromatic substitution.

The reaction with amines, as detailed in the derivatization protocol, is a prime example of this reactivity. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving 4-Chloro-3,5-dinitrobenzotrifluoride.

Caption: Synthesis workflow for 4-Chloro-3,5-dinitrobenzotrifluoride.

Caption: Workflow for amino acid derivatization using CNBF for HPLC analysis.

Safety and Toxicology

4-Chloro-3,5-dinitrobenzotrifluoride is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H310: Fatal in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Toxicological Data:

-

Oral LD50 (rat): 930 mg/kg

-

Dermal LD50 (rabbit): 161 mg/kg

Due to its toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications

The primary applications of 4-Chloro-3,5-dinitrobenzotrifluoride are:

-

Chemical Intermediate: It serves as a key building block in the synthesis of other organic molecules, particularly herbicides.[2]

-

Analytical Reagent: As demonstrated, it is an effective derivatizing agent for the analysis of amino acids and other primary and secondary amines by HPLC.[1][7][8][9] Its reaction with amines allows for sensitive UV detection.

-

Proteomics Research: It is used for the modification of cysteine residues in proteins, aiding in their identification and analysis.[10]

As of the current literature, there is no evidence to suggest the direct involvement of 4-Chloro-3,5-dinitrobenzotrifluoride in specific biological signaling pathways. Its utility in the life sciences is primarily as an analytical tool.

References

- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Chloro-3,5-dinitrobenzotrifluoride - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 4-クロロ-3,5-ジニトロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Chloro-3,5-dinitrobenzotrifluoride CAS:393-75-9 [cpachem.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. 4-Chloro-3,5-dinitrobenzotrifluoride 98 393-75-9 [sigmaaldrich.com]

- 10. Buy 4-Chloro-3,5-dinitrobenzotrifluoride | 393-75-9 [smolecule.com]

Solubility of 4-Chloro-3,5-dinitrobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzotrifluoride is a key chemical intermediate, primarily utilized in the synthesis of various agrochemicals, including herbicides.[1] Its reaction and processing often occur in organic media, making a thorough understanding of its solubility in different organic solvents crucial for process design, optimization, and safety. This technical guide provides a summary of the currently available qualitative solubility data for 4-chloro-3,5-dinitrobenzotrifluoride and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

Currently, publicly available scientific literature and chemical databases lack specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 4-chloro-3,5-dinitrobenzotrifluoride in a range of organic solvents. However, several sources provide qualitative descriptions of its solubility.

Water: The compound is consistently reported as being insoluble in water.[2]

Organic Solvents: Based on available information, 4-chloro-3,5-dinitrobenzotrifluoride exhibits solubility in a variety of common organic solvents. The following table summarizes the reported qualitative solubility.

| Solvent | Solubility Description |

| Dichloromethane | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature. For precise process design and modeling, experimental determination of quantitative solubility data is essential.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like 4-chloro-3,5-dinitrobenzotrifluoride in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis.[3][4][5][6] This method is considered a reliable approach for generating thermodynamic solubility data.[3][4]

Objective: To determine the concentration of a saturated solution of 4-chloro-3,5-dinitrobenzotrifluoride in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

4-Chloro-3,5-dinitrobenzotrifluoride (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (B75204) and inert liners (e.g., PTFE)

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of solid 4-chloro-3,5-dinitrobenzotrifluoride to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is critical to ensure that a saturated solution has been achieved.[3][5]

-

Record the initial mass of the vial and the added solid.

-

Carefully add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker set to the desired experimental temperature.

-

Agitate the mixture at a constant speed to facilitate the dissolution process.

-

Allow the system to equilibrate for a sufficient period, typically between 24 and 72 hours.[5] Preliminary experiments may be necessary to determine the minimum time required to reach a stable concentration, indicating that equilibrium has been established.[6]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, stop the agitation and allow the vial to remain in the thermostatic bath for several hours to allow the excess solid to settle.

-

Carefully draw a sample of the clear supernatant (the saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial with the solution in a drying oven set to a temperature that is high enough to evaporate the solvent in a reasonable time but well below the melting point of 4-chloro-3,5-dinitrobenzotrifluoride (50-55 °C) to avoid decomposition or sublimation.

-

Continue to heat the vial until all the solvent has evaporated and a constant mass of the dry solid residue is achieved. This is confirmed by repeated weighing after further drying periods.[6][7]

-

After each drying step, cool the vial in a desiccator before weighing to prevent moisture absorption.

-

-

Calculation of Solubility:

-

Mass of the solute: Subtract the mass of the empty vial from the final constant mass of the vial with the dry solid residue.

-

Mass of the solvent: Subtract the mass of the solute from the total mass of the saturated solution sample.

-

Solubility: Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL), by using the density of the solvent at the experimental temperature if necessary.

-

Safety Precautions:

-

4-Chloro-3,5-dinitrobenzotrifluoride is a hazardous substance. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-chloro-3,5-dinitrobenzotrifluoride and the chosen organic solvent before starting any experimental work.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method and gravimetric analysis.

Caption: Workflow for Solubility Determination.

Conclusion

References

- 1. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3,5-Dinitrobenzotrifluoride [hqpharmtech.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. benchchem.com [benchchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

Spectroscopic Profile of 4-Chloro-3,5-dinitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for the compound 4-Chloro-3,5-dinitrobenzotrifluoride. This information is critical for the accurate identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-3,5-dinitrobenzotrifluoride is characterized by absorptions corresponding to its aromatic ring, nitro groups, carbon-chlorine bond, and trifluoromethyl group.

Table 1: Infrared Spectral Data for 4-Chloro-3,5-dinitrobenzotrifluoride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1600 - 1585 | Strong | Aromatic C=C stretching |

| ~1550 - 1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretching |

| ~1320 | Strong | C-F stretching (CF₃) |

| ~1180 | Strong | C-F stretching (CF₃) |

| ~850 | Medium | C-H out-of-plane bending |

| ~750 | Medium | C-Cl stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer used.

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of solid 4-Chloro-3,5-dinitrobenzotrifluoride can be obtained using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) technique.

KBr Pellet Method:

-

Sample Preparation: A small amount of finely ground 4-Chloro-3,5-dinitrobenzotrifluoride (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

ATR Method:

-

Instrument Setup: An ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal surface.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. For 4-Chloro-3,5-dinitrobenzotrifluoride, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all informative.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Chloro-3,5-dinitrobenzotrifluoride is expected to show a single signal for the two equivalent aromatic protons.

Table 2: ¹H NMR Spectral Data for 4-Chloro-3,5-dinitrobenzotrifluoride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 2H | Ar-H |

Note: The chemical shift is referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can be influenced by the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for 4-Chloro-3,5-dinitrobenzotrifluoride

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | C-NO₂ |

| ~135 | C-Cl |

| ~130 (quartet) | C-CF₃ |

| ~125 | C-H |

| ~122 (quartet) | CF₃ |

Note: The carbon atom attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethyl group.

Table 4: ¹⁹F NMR Spectral Data for 4-Chloro-3,5-dinitrobenzotrifluoride

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | CF₃ |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of 4-Chloro-3,5-dinitrobenzotrifluoride is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is run.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum.

-

¹⁹F NMR: A standard fluorine-19 NMR experiment is conducted.

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and interpretation of spectral data for a chemical compound like 4-Chloro-3,5-dinitrobenzotrifluoride.

Caption: Workflow for Spectroscopic Analysis.

4-Chloro-3,5-dinitrobenzotrifluoride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 393-75-9). This compound, an intermediate in the synthesis of herbicides such as trifluralin, presents significant health hazards that necessitate strict adherence to safety protocols.[1] This document consolidates critical information from various safety data sheets and chemical databases to offer a detailed resource for laboratory and industrial personnel. It includes a summary of physical and chemical properties, detailed hazard classifications, toxicological data, and robust protocols for safe handling, storage, and emergency response. The information is presented to ensure the safety of researchers, scientists, and drug development professionals who may work with this hazardous chemical.

Chemical and Physical Properties

4-Chloro-3,5-dinitrobenzotrifluoride is a yellow crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 393-75-9 | [3][4] |

| Molecular Formula | C₇H₂ClF₃N₂O₄ | [1] |

| Molecular Weight | 270.55 g/mol | [1][5] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 50-55 °C (lit.) | |

| Flash Point | 126 °C (258.8 °F) - closed cup | [6] |

| Solubility | Insoluble in water | |

| Vapor Pressure | 0.000134 mmHg | [1] |

Hazards Identification and GHS Classification

4-Chloro-3,5-dinitrobenzotrifluoride is classified as a highly hazardous substance. The signal word for this chemical is "Danger".[3][5][7]

GHS Pictograms:

GHS06 (Skull and Crossbones)

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[3][4][6][7] Key precautions include:

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][5]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3][4]

-

P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

-

P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[4][7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin contact. This compound is highly toxic, particularly through dermal contact.

| Route | Species | Value |

| Oral LD50 | Rat | 930 mg/kg |

| Dermal LD50 | Rabbit | 161 mg/kg |

Source: Safety Data Sheet[7]

High-dose feeding studies in rats have shown that this chemical can cause convulsions, methemoglobinemia, and ataxia.[1]

Experimental Protocols: First Aid Measures

The following are detailed first aid protocols to be followed in the event of exposure.

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[5]

If Inhaled:

-

If the person is not breathing, give artificial respiration.[5][8]

-

Consult a physician immediately.[5]

In Case of Skin Contact:

-

Wash the affected skin area with plenty of soap and water.[1][5][8]

-

Immediately call a POISON CENTER or doctor.[3]

In Case of Eye Contact:

-

Check for and remove any contact lenses.[1]

-

Rinse the eyes cautiously with water for at least 15-30 minutes.[1][7][8]

-

Immediately transport the victim to a hospital, even if no symptoms develop.[1]

If Swallowed:

-

Do NOT induce vomiting.[8]

-

Never give anything by mouth to an unconscious person.[5][8]

-

Call a POISON CENTER or doctor immediately.[3]

Handling and Storage

Handling:

-

Handle the substance in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Avoid formation of dust and aerosols.[5]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear appropriate protective gloves. Permeation data suggests that Viton gloves may provide adequate protection.[1][5][8]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: If engineering controls are not sufficient, wear a NIOSH-approved respirator.[1][5][8] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Keep away from incompatible materials.

Logical Workflow for Handling and Emergency Response

The following diagram illustrates the logical workflow for the safe handling of 4-Chloro-3,5-dinitrobenzotrifluoride and the appropriate response in case of an emergency.

Caption: Logical workflow for handling and emergency response.

Stability and Reactivity

This compound is chemically stable under standard laboratory conditions.[7] No dangerous reactions or hazardous decomposition products are known under normal use.[7]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[5] Contact a licensed professional waste disposal service to dispose of this material.[5] Do not allow the product to enter drains.[5]

Conclusion

4-Chloro-3,5-dinitrobenzotrifluoride is a valuable chemical intermediate with significant acute toxicity. Adherence to the safety protocols outlined in this guide is paramount to minimize the risk of exposure and ensure a safe working environment. All personnel handling this substance must be thoroughly familiar with its hazards and the appropriate emergency procedures.

References

- 1. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3,5-dinitrobenzotrifluoride - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 4-Chloro-3,5-dinitrobenzotrifluoride SDS - Download & Subscribe for Updates [sdsmanager.com]

- 4. 4-Chloro-3,5-dinitrobenzotrifluoride | 393-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. capotchem.com [capotchem.com]

- 6. 4-氯-3,5-二硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. synquestlabs.com [synquestlabs.com]

The Synthetic Utility of 4-Chloro-3,5-dinitrobenzotrifluoride in Crafting Pharmaceutically Relevant Scaffolds

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – 4-Chloro-3,5-dinitrobenzotrifluoride (CDNT), a versatile chemical intermediate, is gaining prominence in the field of pharmaceutical synthesis. While historically recognized for its role in the agrochemical sector, particularly in the production of herbicides like trifluralin, recent research has illuminated its potential as a foundational building block for a variety of pharmaceutically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the applications of CDNT in the synthesis of novel compounds with potential therapeutic value, detailing experimental protocols, quantitative data, and key biological pathways.

Core Applications in Pharmaceutical Synthesis

CDNT's utility in pharmaceutical synthesis primarily stems from the reactivity of its chlorine atom, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of diverse functionalities, leading to the creation of compound libraries with a wide range of potential biological activities. Key applications include the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives and phenothiazine (B1677639) scaffolds, both of which have been investigated for their therapeutic potential.[1][4]

Synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline Derivatives

A significant application of CDNT is in the synthesis of substituted N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. These compounds are formed through the anilino-dechlorination of CDNT. The reaction is typically carried out in a polar solvent like methanol (B129727) at room temperature. The general workflow for this synthesis is depicted below.

References

- 1. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10 H-3,6-Diazaphenothiazine induces G2/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzotrifluoride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-dinitrobenzotrifluoride, also known as Chloralin, is a key aromatic chemical intermediate with the CAS number 393-75-9. Historically, its development is intrinsically linked to the agrochemical industry, where it serves as a crucial precursor in the synthesis of dinitroaniline herbicides, most notably Trifluralin. This guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and its use as a derivatization agent in analytical chemistry are provided. Furthermore, this document explores its application in proteomics for the study of cysteine residues and visualizes key synthetic and analytical workflows using the DOT language for Graphviz.

Discovery and History

The history of 4-Chloro-3,5-dinitrobenzotrifluoride is rooted in the broader development of dinitroaniline chemistry. The dinitroaniline class of compounds was first investigated in the early 1960s during the evaluation of dyes and their intermediates.[1][2] This research led to the discovery of their potent herbicidal properties.

The most significant milestone in the history of 4-Chloro-3,5-dinitrobenzotrifluoride was its identification as a key intermediate in the commercial synthesis of Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine).[3] Trifluralin, a selective, pre-emergence herbicide, was first commercialized in the 1960s by Eli Lilly and Company and became one of the most widely used herbicides for controlling annual grasses and broadleaf weeds in crops like cotton and soybeans.[2][4][5] The commercial viability of Trifluralin necessitated an efficient synthetic route, which established 4-Chloro-3,5-dinitrobenzotrifluoride as an important industrial chemical.[3][6]

Physicochemical and Spectroscopic Data

The properties of 4-Chloro-3,5-dinitrobenzotrifluoride are summarized in the tables below, providing essential information for its handling, application, and characterization.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | [7] |

| Synonyms | Chloralin, CDNT, DNT-Cl, 3,5-Dinitro-4-chlorobenzotrifluoride | [7][8][9] |

| CAS Number | 393-75-9 | [8] |

| Molecular Formula | C₇H₂ClF₃N₂O₄ | [9] |

| Molecular Weight | 270.55 g/mol | [8] |

| Appearance | Yellow to orange crystalline solid | [7] |

| Melting Point | 50-55 °C (lit.), 56.0-58.0 °C | [3][8] |

| Flash Point | 126 °C (closed cup) | |

| Solubility | Insoluble in water | [8] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Source(s) |

| InChI | 1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | [8] |

| InChI Key | HFHAVERNVFNSHL-UHFFFAOYSA-N | [8] |

| SMILES | [O-]--INVALID-LINK--c1cc(cc(c1Cl)--INVALID-LINK--=O)C(F)(F)F | [8] |

| Beilstein/REAXYS | 1220937 | [8] |

| EC Number | 206-889-3 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride and its application in the derivatization of amino acids for HPLC analysis.

Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride

The commercial synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride is achieved through a cyclic, two-stage nitration of 4-chlorobenzotrifluoride (B24415). The following protocol is a representative procedure based on established patent literature.

Principle: 4-chlorobenzotrifluoride is first mononitrated to form 4-chloro-3-nitrobenzotrifluoride (B52861). This intermediate is then subjected to a second, more forceful nitration to yield the final dinitro product.

Materials:

-

4-chlorobenzotrifluoride

-

Mixed Acid (e.g., 20% Nitric Acid, 26% Sulfur Trioxide, 54% Sulfuric Acid by weight)

-

Oleum (Fuming Sulfuric Acid)

-

Water

-

Ice

Procedure:

Stage 1: Mononitration

-

Prepare a mixed acid solution comprising nitric acid, sulfur trioxide, and sulfuric acid.

-

Heat the mixed acid to 50-55 °C in a suitable reactor equipped with cooling and stirring.

-

Slowly add 4-chlorobenzotrifluoride to the mixed acid over a period of 30 minutes, maintaining the temperature at 50-55 °C by cooling. A 1:1 molar ratio of nitric acid to 4-chlorobenzotrifluoride is typically used.

-

After the addition is complete, continue stirring until gas chromatography analysis indicates complete conversion of the starting material to 4-chloro-3-nitrobenzotrifluoride.

-

Carefully dilute the used acid mixture with water while cooling to form an approximately 85% sulfuric acid solution. This causes the organic product to separate.

-

Separate the organic layer (4-chloro-3-nitrobenzotrifluoride) from the aqueous acid layer. The acid layer is discarded.

Stage 2: Dinitration

-

Prepare a fresh, more potent nitrating mixture of nitric acid, sulfur trioxide, and sulfuric acid (oleum).

-

Add the 4-chloro-3-nitrobenzotrifluoride intermediate from Stage 1 to the fresh nitrating mixture.

-

Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and maintain for several hours until the dinitration is complete. The reaction progress can be monitored by gas chromatography.

-

After completion, pour the reaction mixture onto ice-water to precipitate the crude 4-Chloro-3,5-dinitrobenzotrifluoride.

-

Filter the solid product, wash with water until neutral, and dry.

-

The product can be further purified by recrystallization from a suitable solvent like methanol-water.

References

- 1. coresta.org [coresta.org]

- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluralin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3,5-dinitrobenzotrifluoride 98 393-75-9 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for Amino Acid Analysis Using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical drug development. This document provides a detailed protocol for the derivatization of amino acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), a robust pre-column derivatization reagent for high-performance liquid chromatography (HPLC) analysis. CNBF reacts with both primary and secondary amines under alkaline conditions to form stable, UV-active derivatives, enabling sensitive detection and quantification.[1][2] This method offers good accuracy and repeatability for the analysis of amino acids in various sample matrices.[1][2]

Chemical Reaction Pathway

The derivatization reaction involves the nucleophilic substitution of the chlorine atom on the CNBF molecule by the amino group of the amino acid. This reaction proceeds readily under mild alkaline conditions.

Caption: Chemical reaction of an amino acid with CNBF.

Experimental Protocol: Derivatization of Amino Acids

This protocol is optimized for the pre-column derivatization of amino acids prior to HPLC analysis.

Materials:

-

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), 98% purity

-

Amino acid standards

-

Boric acid

-

Sodium hydroxide (B78521) (NaOH)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Deionized water

-

Sample containing amino acids

-

Vials (5 mL)

-

Pipettes

-

Heating block or water bath

Reagent Preparation:

-

Borate (B1201080) Buffer (pH 9.0): Prepare a solution of boric acid and adjust the pH to 9.0 with NaOH.

-

CNBF Solution (70 mmol L⁻¹): Dissolve the appropriate amount of CNBF in acetonitrile.[1][2]

Derivatization Procedure:

-

To a 5 mL vial, add 200 µL of the amino acid sample or standard solution.

-

Add 1 mL of the borate buffer (pH 9.0).[2]

-

Add 600 µL of the 70 mmol L⁻¹ CNBF acetonitrile solution.[2] The final molar ratio of amino acids to CNBF should be approximately 1:5.25.[1][2]

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.[1][2]

-

After incubation, cool the vial to room temperature.

-

The sample is now ready for HPLC analysis.

HPLC Analysis of CNBF-Amino Acid Derivatives

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., Kromasil ODS, 250mm x 4.6mm, 5µm)[1]

Chromatographic Conditions:

-

Detection Wavelength: 260 nm[1]

-

Column Temperature: Room temperature

-

Flow Rate: 0.4 mL min⁻¹[1]

-

Injection Volume: 20 µL

-

Mobile Phase A: Acetonitrile[1]

-

Mobile Phase B: Acetate buffer:acetonitrile:triethylamine (82.8:17:0.2, v/v/v), pH 4.9[1]

-

Gradient Elution: A gradient elution is employed for the separation of 19 amino acid derivatives within 45 minutes.[1] The specific gradient program should be optimized based on the specific amino acids of interest and the column used.

Quantitative Data Summary

The following tables summarize the performance characteristics of the CNBF derivatization method for amino acid analysis.

Table 1: Method Linearity and Detection Limits

| Amino Acid | Linearity Range (µmol L⁻¹) | Correlation Coefficient (r²) | Detection Limit (µmol L⁻¹) (S/N=3) |

| 19 Amino Acids | 9.60 - 3330.00 | > 0.9979 | 2.40 - 6.50 |

| Data sourced from a study analyzing 19 amino acids.[1] |

Table 2: Application in Real Samples - Amino Acid Analysis in Beer

| Parameter | Result |

| Recoveries | 97.0 - 103.9% |

| Relative Standard Deviations (RSD) | 2.62 - 4.22% |

| This demonstrates the method's good accuracy and repeatability in a complex matrix.[1] |

Table 3: Application in Real Samples - Amino Acid Analysis in Mature Vinegar (UPLC Method)

| Parameter | Result |

| Detection Limits | 1 - 9 mg L⁻¹ |

| Correlation Coefficient (r²) | > 0.9945 |

| Recoveries (spiked at 50, 80, 100 mg L⁻¹) | 70.1 - 109.2% |

| Relative Standard Deviations (RSD) | < 5.6% |

| This study utilized an ultrahigh-performance liquid chromatography (UPLC) method for faster separation (within 15 minutes for 20 amino acids).[3][4] |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Caption: Workflow for CNBF derivatization and HPLC analysis.

Conclusion

The 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization method provides a reliable and sensitive approach for the quantification of amino acids. The protocol is straightforward and utilizes readily available reagents and instrumentation. The resulting derivatives are stable and exhibit strong UV absorbance, allowing for low detection limits. This method has been successfully applied to the analysis of amino acids in complex matrices, demonstrating its accuracy and robustness for various research and development applications.

References

Application Note: HPLC Analysis of Amino Acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

For Researchers, Scientists, and Drug Development Professionals

Introduction